

Physical and chemical properties of N-(2-chloroethyl)carbamoyl chloride

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Compound of Interest

Compound Name: *N*-(2-chloroethyl)carbamoyl chloride

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An In-depth Technical Guide to N-(2-chloroethyl)carbamoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of **N-(2-chloroethyl)carbamoyl chloride**. The information is intended for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where this compound may be used as an intermediate.

Physical and Chemical Properties

N-(2-chloroethyl)carbamoyl chloride is a chemical compound with the molecular formula $C_3H_5Cl_2NO$.^{[1][2]} While extensive experimental data for this specific compound is limited, the following table summarizes its known and predicted properties. For context, experimental data for the closely related compound N,N-Bis(2-chloroethyl)carbamoyl chloride is also provided.

Property	Value	Notes
Molecular Formula	C ₃ H ₅ Cl ₂ NO	
Molecular Weight	141.98 g/mol	[1]
CAS Number	15872-02-3	[1]
IUPAC Name	2-chloroethylcarbamic chloride	[1]
Predicted Density	1.329 g/cm ³	
Predicted LogP	0.86	
Melting Point	Data not available	For the related compound N,N-Bis(2-chloroethyl)carbamoyl chloride, the melting point is 101-103 °C.[3][4]
Boiling Point	Data not available	For the related compound N,N-Bis(2-chloroethyl)carbamoyl chloride, the boiling point is 125 °C at 3 mmHg.[3][5]
Solubility	Soluble in nonpolar organic solvents.	Carbamoyl chlorides are generally soluble in nonpolar organic solvents.[6]
Stability	Moisture sensitive.	Carbamoyl chlorides are known to be sensitive to moisture.[6]

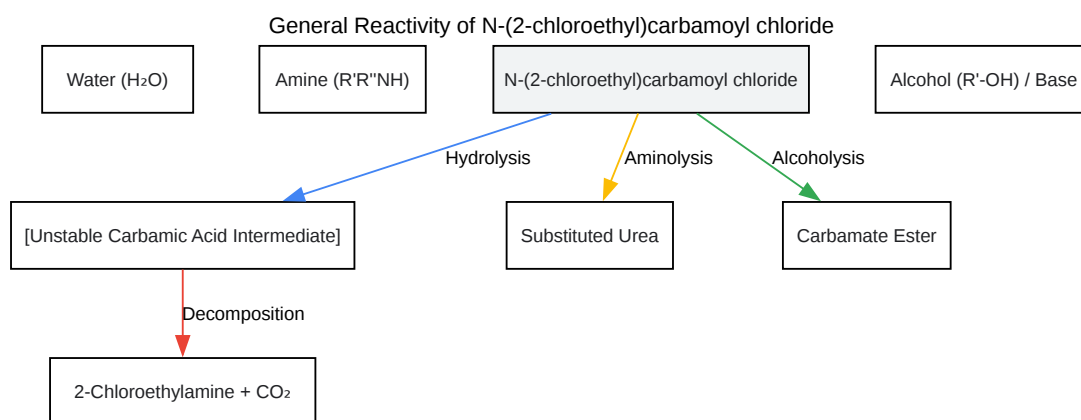
Chemical Reactivity

N-(2-chloroethyl)carbamoyl chloride, as a carbamoyl chloride, is an important reactive intermediate.[7] Its reactivity is centered around the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. The primary reactions involve the displacement of the chloride ion.[7]

Key reactions include:

- Hydrolysis: Reacts with water to form an unstable carbamic acid intermediate, which then decomposes to 2-chloroethylamine and carbon dioxide.[6][7]
- Reaction with Alcohols: Reacts with alcohols in the presence of a base to form stable carbamate esters (urethanes).[6][7]
- Reaction with Amines: Reacts with primary and secondary amines to yield substituted ureas.[7]

These general reactions are fundamental to the use of carbamoyl chlorides as intermediates in the synthesis of a variety of compounds, including pesticides and pharmaceuticals.[6][8]



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Caption: General reaction pathways of **N-(2-chloroethyl)carbamoyl chloride**.

Experimental Protocols

Synthesis of N-(2-chloroethyl)carbamoyl chloride

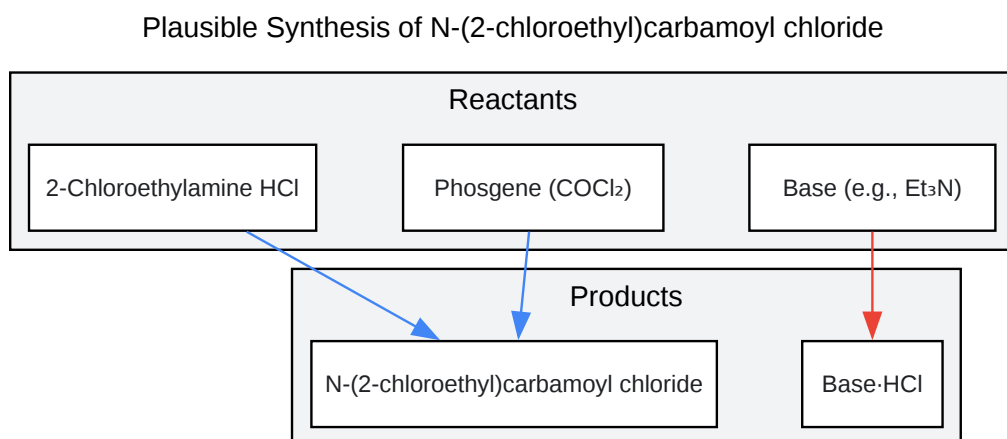
The synthesis of carbamoyl chlorides is typically achieved through the reaction of an amine with phosgene or a phosgene equivalent.[6] The following is a plausible experimental protocol for the synthesis of **N-(2-chloroethyl)carbamoyl chloride** from 2-chloroethylamine hydrochloride.

Materials:

- 2-chloroethylamine hydrochloride
- Phosgene (or a phosgene equivalent such as triphosgene)
- Anhydrous, non-protic solvent (e.g., toluene, dichloromethane)
- A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)[9]
- Inert gas atmosphere (e.g., nitrogen, argon)

Procedure:

- A solution of 2-chloroethylamine hydrochloride and a non-nucleophilic base (to neutralize the HCl) in an anhydrous, non-protic solvent is prepared in a reaction vessel under an inert atmosphere.
- The reaction vessel is cooled in an ice bath.
- A solution of phosgene in the same solvent is added dropwise to the cooled amine solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored and maintained.
- After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
- The reaction mixture is then filtered to remove the hydrochloride salt of the base.
- The solvent is removed from the filtrate under reduced pressure to yield the crude **N-(2-chloroethyl)carbamoyl chloride**.
- Further purification can be achieved by vacuum distillation.



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Caption: Reaction scheme for the synthesis of **N-(2-chloroethyl)carbamoyl chloride**.

Analytical Methods

The analysis of **N-(2-chloroethyl)carbamoyl chloride** can be performed using standard analytical techniques for organic compounds.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS is a suitable method for the analysis of volatile and thermally stable compounds like carbamoyl chlorides. A derivatization step may be employed to improve chromatographic performance and detection sensitivity. [10] For example, derivatization with an alcohol in the presence of pyridine can be used for the analysis of related chlorides.[10] A DB-5MS column or similar non-polar column would be appropriate for separation.[11]
- **High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) Detection:** For less volatile derivatives or when derivatization is not desired, HPLC coupled with a mass spectrometer can be a powerful analytical tool. Hydrophilic Interaction Liquid Chromatography (HILIC) has been used for the analysis of related polar compounds.[12] A

mass spectrometer operating in selected ion monitoring (SIM) mode can provide high sensitivity and selectivity.[12]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy can be used to confirm the structure of the synthesized compound. The spectra would show characteristic signals for the ethyl group protons and carbons, as well as the carbamoyl group.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. A strong absorption band corresponding to the carbonyl ($\text{C}=\text{O}$) stretching of the carbamoyl chloride group would be expected.

Applications in Synthesis

N-(2-chloroethyl)carbamoyl chloride is a potential intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a reactive carbamoyl chloride and a chloroethyl group, allows for a range of subsequent chemical transformations. It can be used to introduce the N-(2-chloroethyl)carbamoyl moiety into a molecule, which can then undergo further reactions, such as cyclization or substitution of the chloro group. This makes it a potentially valuable building block for the synthesis of heterocyclic compounds and other complex organic structures.

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